molecular formula C11H12O3 B15319241 Methyl 2-(2-oxopropyl)benzoate CAS No. 7115-18-6

Methyl 2-(2-oxopropyl)benzoate

Cat. No.: B15319241
CAS No.: 7115-18-6
M. Wt: 192.21 g/mol
InChI Key: AZMQGRRRYMNMHT-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2-oxopropyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-oxopropyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl anthranilate with allyl alcohol in the presence of a palladium catalyst. The reaction proceeds through a one-pot diazotization and Heck reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 2-(2-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxopropyl)benzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

7115-18-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(2-oxopropyl)benzoate

InChI

InChI=1S/C11H12O3/c1-8(12)7-9-5-3-4-6-10(9)11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

AZMQGRRRYMNMHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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